DL-Propargylglycine DL-Propargylglycine
Brand Name: Vulcanchem
CAS No.: 64165-64-6
VCID: VC21543511
InChI: InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)
SMILES: C#CCC(C(=O)O)N
Molecular Formula: C6H9NO6
Molecular Weight: 191.14 g/mol

DL-Propargylglycine

CAS No.: 64165-64-6

Cat. No.: VC21543511

Molecular Formula: C6H9NO6

Molecular Weight: 191.14 g/mol

* For research use only. Not for human or veterinary use.

DL-Propargylglycine - 64165-64-6

CAS No. 64165-64-6
Molecular Formula C6H9NO6
Molecular Weight 191.14 g/mol
IUPAC Name 2-aminopent-4-ynoic acid
Standard InChI InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)
Standard InChI Key UHBYWPGGCSDKFX-GSVOUGTGSA-N
Isomeric SMILES C([C@H](C(=O)O)N)C(C(=O)O)C(=O)O
SMILES C#CCC(C(=O)O)N
Canonical SMILES C(C(C(=O)O)C(=O)O)C(C(=O)O)N

Chemical Properties and Structure

DL-Propargylglycine (C5H7NO2) is a non-proteinogenic amino acid with a molecular weight of 113.11 g/mol . Structurally, it consists of a glycine backbone with a propargyl group attached. The compound exists as a white to off-white crystalline powder and possesses the following physicochemical properties:

PropertyDescription
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
CAS Number64165-64-6
Physical FormCrystalline Powder
ColorWhite to off-white
SolubilitySoluble in DMSO (up to 10 mg/ml) or in Water (up to 10 mg/ml)
Storage Temperature-20°C
StabilityStable for 2 years from date of purchase as supplied. Solutions in DMSO or distilled water may be stored at -20°C for up to 3 months
FDA UNIIFU67PLJ48R
UNSPSC Code12352209

The chemical structure of DL-Propargylglycine features an amino acid backbone with a propargyl group, which contains a carbon-carbon triple bond, a characteristic feature critical for its mechanism of action as an enzyme inhibitor . This structural configuration is essential for its biological activity, particularly its ability to irreversibly inhibit specific enzymes involved in sulfur metabolism.

Synonyms and Identification

DL-Propargylglycine is known by various names and identifiers in scientific literature and chemical databases . These aliases facilitate its identification across different research platforms and publications:

  • NSC21940

  • DL-Pra-OH

  • H-DL-PRA-OH

  • H-DL-Prg-OH

  • DL-PROPARGYL-GLY-OH

  • DL-Gly(Propargyl)-OH

  • H-PROPARGYL-DL-GLY-OH

  • H-DL-GLY(PROPARGYL)-OH

  • H-PROPARGYL-DL-GLYCINE

Biological Activity and Mechanism of Action

DL-Propargylglycine exhibits significant biological activity primarily through its inhibitory effects on specific enzymes involved in sulfur metabolism. Its primary mechanism of action centers on the irreversible inhibition of cystathionine γ-lyase (GCL), a key enzyme in the hydrogen sulfide (H2S) biosynthesis pathway . This inhibitory effect is highly specific and makes DL-Propargylglycine an invaluable tool in investigating the physiological and pathophysiological roles of hydrogen sulfide.

The compound's inhibitory action on cystathionine γ-lyase has been demonstrated in various experimental models. For instance, it has been shown to inhibit H2S production in rat liver preparations with an IC50 of approximately 55 μM . This inhibitory effect on H2S biosynthesis has important implications for various physiological and pathological processes, as H2S functions as a gaseous signaling molecule with diverse biological effects.

Furthermore, DL-Propargylglycine has been shown to inhibit the rise in plasma H2S in rats with hemorrhagic shock, providing evidence for its efficacy in vivo . The specificity of DL-Propargylglycine for cystathionine γ-lyase makes it a valuable tool for investigating the role of endogenous H2S in various biological systems. Through its inhibition of this enzyme, the compound effectively reduces H2S levels, allowing researchers to study the consequences of H2S deficiency in different physiological and pathological contexts.

Metabolic Studies and Tissue Distribution

Extensive metabolic studies have been conducted to understand the pharmacokinetics and tissue distribution of DL-Propargylglycine, as well as its effects on metabolic pathways . These studies provide valuable insights into the compound's behavior in biological systems and its metabolic consequences.

Tissue Distribution and Pharmacokinetics

Research by Mizobuchi et al. has provided valuable insights into the tissue distribution and pharmacokinetics of DL-Propargylglycine following intraperitoneal administration to rats . After administration, the compound was detected in various tissues with the following temporal profile:

  • First detected in liver and kidney at 0.5 hours post-administration

  • Detected in pancreas and serum at 1 hour post-administration

  • Detected in brain at 2 hours post-administration

  • Reached peak concentrations in tissues and serum at approximately 2 hours post-administration

  • Cleared from tissues by 8 hours post-administration

This distribution pattern indicates that DL-Propargylglycine can cross the blood-brain barrier, albeit with some delay compared to its penetration into other tissues . This property is significant for research investigating the role of H2S in neurological processes and disorders.

Urinary Excretion

Following administration, approximately 18% of the administered DL-Propargylglycine dose was excreted in urine within 4 hours, and urinary excretion was complete by 12 hours post-administration . This excretion profile suggests relatively rapid elimination of the compound, primarily through renal clearance. The elimination kinetics of DL-Propargylglycine are important considerations for designing dosing regimens in experimental studies.

Effects on Enzyme Activities

DL-Propargylglycine administration significantly reduces cystathionine γ-lyase activity in various tissues . Research has shown that following administration of 100 mg/kg body weight:

  • Liver cystathionine γ-lyase activity decreased to approximately 4-6% of normal levels

  • Pancreatic cystathionine γ-lyase activity decreased to approximately 5-10% of normal levels

  • Kidney cystathionine γ-lyase activity decreased to approximately 20-25% of normal levels

This marked reduction in enzyme activity demonstrates the potent inhibitory effect of DL-Propargylglycine on cystathionine γ-lyase across multiple tissues. The differential effects across tissues may reflect variations in drug distribution, tissue-specific enzyme characteristics, or differences in drug metabolism.

Cystathionine Metabolism and Accumulation

A key metabolic consequence of DL-Propargylglycine administration is the accumulation of cystathionine and its derivatives in various tissues . This accumulation results from the inhibition of cystathionine γ-lyase, which normally catalyzes the breakdown of cystathionine in the transsulfuration pathway.

Research Applications

DL-Propargylglycine has been extensively used in biochemical and pharmacological research to investigate the role of H2S in various physiological and pathological processes. Its applications span multiple research areas:

Model System Development

One notable application of DL-Propargylglycine is the development of experimental animal models for studying metabolic pathways. Research by Mizobuchi et al. demonstrated that DL-Propargylglycine administration to rats creates a convenient experimental model of cystathioninuria . This model has proven valuable for studying the metabolic consequences of cystathionine γ-lyase inhibition and the accumulation of cystathionine and its derivatives in various tissues.

The development of this model has facilitated research into disorders of sulfur amino acid metabolism and has provided insights into the physiological roles of the transsulfuration pathway. The ability to induce cystathioninuria experimentally has enabled researchers to study this condition in controlled settings, advancing understanding of its biochemical and physiological implications.

Investigation of H2S in Disease Processes

DL-Propargylglycine has been instrumental in elucidating the role of endogenous H2S in various disease processes. Studies have employed this compound to investigate the involvement of H2S in inflammation, shock, and organ injury. For example, research has shown that inhibition of H2S synthesis through DL-Propargylglycine administration reduces the rise in plasma H2S in rats with hemorrhagic shock .

These investigations have provided valuable insights into the potential pathogenic roles of H2S in certain disease contexts. By selectively inhibiting endogenous H2S production, researchers have been able to assess the contribution of this gaseous signaling molecule to various pathophysiological processes, advancing understanding of its complex biological roles.

Analytical Methods for Detection

Various analytical methods have been developed for the detection and quantification of DL-Propargylglycine in biological samples, facilitating research into its pharmacokinetics and metabolic effects.

Isotachophoresis

Mizobuchi et al. described an isotachophoretic method for detecting and quantifying DL-Propargylglycine in biological samples . This analytical approach allows for the sensitive detection of the compound in tissues, serum, and urine. The method employs specific electrolyte conditions that enable differentiation of DL-Propargylglycine from other amino acids and metabolites.

A key feature of this isotachophoretic method is the use of copper ions to differentiate DL-Propargylglycine from cystathionine, which otherwise show similar mobility patterns . This analytical refinement is crucial for accurately measuring DL-Propargylglycine in biological samples, particularly in studies investigating its effects on cystathionine metabolism.

The isotachophoretic method provides a valuable tool for pharmacokinetic and metabolic studies involving DL-Propargylglycine. It enables researchers to track the compound's distribution, metabolism, and elimination, advancing understanding of its biological behavior and effects.

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